molecular formula C11H19NO3 B2442387 1-{[(Propan-2-yl)carbamoyl]methyl}cyclopentane-1-carboxylic acid CAS No. 851722-00-4

1-{[(Propan-2-yl)carbamoyl]methyl}cyclopentane-1-carboxylic acid

Cat. No.: B2442387
CAS No.: 851722-00-4
M. Wt: 213.277
InChI Key: BIDCEEMOEXNZLQ-UHFFFAOYSA-N
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Description

1-{[(Propan-2-yl)carbamoyl]methyl}cyclopentane-1-carboxylic acid is a synthetic organic compound with the molecular formula C11H19NO3 It is characterized by a cyclopentane ring substituted with a carboxylic acid group and a propan-2-ylcarbamoyl methyl group

Properties

IUPAC Name

1-[2-oxo-2-(propan-2-ylamino)ethyl]cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8(2)12-9(13)7-11(10(14)15)5-3-4-6-11/h8H,3-7H2,1-2H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDCEEMOEXNZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1(CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(Propan-2-yl)carbamoyl]methyl}cyclopentane-1-carboxylic acid typically involves multiple steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxylic Acid Group: This can be achieved via oxidation reactions, such as the oxidation of an alcohol or aldehyde precursor.

    Attachment of the Propan-2-ylcarbamoyl Methyl Group: This step involves the reaction of the cyclopentane carboxylic acid with an isopropylamine derivative under suitable conditions, often using coupling reagents like carbodiimides.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

    Purification Techniques: Techniques like crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-{[(Propan-2-yl)carbamoyl]methyl}cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Esters and Amides: Formed through esterification and amidation reactions.

    Alcohols: Resulting from the reduction of the carboxylic acid group.

Scientific Research Applications

1-{[(Propan-2-yl)carbamoyl]methyl}cyclopentane-1-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: Used in studies investigating enzyme inhibition and receptor binding.

    Industrial Chemistry: Employed as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 1-{[(Propan-2-yl)carbamoyl]methyl}cyclopentane-1-carboxylic acid exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence biochemical pathways related to inflammation, metabolism, or signal transduction.

Comparison with Similar Compounds

    Cyclopentane Carboxylic Acid Derivatives: Compounds like cyclopentanecarboxylic acid and its esters.

    Carbamoyl Methyl Derivatives: Compounds such as N-(propan-2-yl)carbamoyl methyl derivatives.

Uniqueness: 1-{[(Propan-2-yl)carbamoyl]methyl}cyclopentane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

1-{[(Propan-2-yl)carbamoyl]methyl}cyclopentane-1-carboxylic acid, with the molecular formula C11H19NO3, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a cyclopentane ring with a carboxylic acid group and a propan-2-ylcarbamoyl methyl group, which may influence its interactions with biological targets.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process involving:

  • Formation of the Cyclopentane Ring : Achieved via cyclization reactions.
  • Introduction of the Carboxylic Acid Group : Typically through oxidation reactions.
  • Attachment of the Propan-2-ylcarbamoyl Methyl Group : Involves reactions with isopropylamine derivatives using coupling reagents like carbodiimides.

The biological activity of this compound is hypothesized to involve:

  • Molecular Targets : Interaction with specific enzymes or receptors, potentially modulating their activity.
  • Biochemical Pathways : Influencing pathways related to inflammation, metabolism, or signal transduction.

Biological Activity Data

Research has indicated that derivatives of cyclopentane compounds can serve as bio-isosteres for carboxylic acids, which are crucial in drug design. For instance, studies on similar compounds showed promising results in receptor antagonism:

CompoundIC50 (μM)Biological Activity
Cyclopentane derivative 90.054 ± 0.016TP receptor antagonist
Parent carboxylic acid 10.190 ± 0.060Reference compound
Cyclopentane derivative 101.140 ± 0.820Less potent antagonist

These findings suggest that structural modifications can significantly impact biological potency .

Study on Cyclopentane Derivatives

A study evaluated cyclopentane derivatives as potential thromboxane A2 receptor antagonists. The results indicated that certain derivatives exhibited IC50 values comparable to established carboxylic acids, demonstrating their potential as effective pharmacological agents. The orientation and substitution pattern of these compounds were critical for their activity .

Evaluation of Metabolic Stability

In vitro studies assessed the stability of cyclopentane derivatives in plasma, revealing that some compounds remained stable after incubation, indicating potential for therapeutic applications without rapid degradation .

Applications in Medicinal Chemistry

This compound is being explored for its:

  • Pharmacophore Potential : As a scaffold for developing new drugs targeting various diseases.
  • Enzyme Inhibition Studies : Investigating its role in inhibiting specific enzymes related to disease pathways.

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